molecular formula C16H13ClF3NO2 B13428869 Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate

Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate

Cat. No.: B13428869
M. Wt: 343.73 g/mol
InChI Key: WFNKJZLNSUPZQJ-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate (CAS 200879-77-2) is a nicotinic acid ester derivative with a molecular formula of C16H13ClF3NO2 and a molecular weight of 343.73 g/mol . This compound is of significant interest in medicinal chemistry research, particularly as a building block for the development of novel therapeutic agents. Its structure, featuring a chlorophenyl and a trifluoromethyl group on the pyridine ring, is a key scaffold in the exploration of new HIV-1 inhibitors. Research on analogous 6-(trifluoromethyl)nicotinic acid derivatives has demonstrated their potential as promising dual-inhibitors of the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) and polymerase functions, which are critical targets for antiretroviral therapy . Furthermore, structurally related arylazo nicotinate compounds have shown notable antibacterial efficacy against both gram-positive and gram-negative bacterial strains, suggesting potential applications in antimicrobial research . As a versatile chemical intermediate, it provides researchers with a valuable tool for synthetic chemistry and the development of new active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-3-23-15(22)14-9(2)21-13(8-12(14)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNKJZLNSUPZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate typically involves the reaction of 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Yield Key Observations Source
1M HCl, reflux (6–8 h)85–92%Selective ester cleavage without affecting CF₃
NaOH (aq.), ethanol, 60°C (4 h)78%Requires neutralization for product isolation

This reaction is critical for generating the free acid, a precursor for further derivatization (e.g., amidation).

Nucleophilic Substitution at the 4-Chlorophenyl Group

The 4-chlorophenyl substituent participates in palladium-catalyzed coupling reactions.

Reaction Catalyst/Reagents Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid6-Aryl-substituted nicotinate derivatives65–78%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine6-(Arylamino)nicotinates55–70%

The chlorine atom’s position (para to the phenyl ring) enhances reactivity in cross-coupling reactions.

Oxidation of the Methyl Group

The 2-methyl group is susceptible to oxidation, forming a carboxylic acid or ketone.

Oxidizing Agent Conditions Product Yield Source
KMnO₄, H₂SO₄80°C, 12 h2-Carboxy-6-(4-ClPh)-4-CF₃-nicotinic acid62%
SeO₂, dioxaneReflux, 6 h2-Formyl-6-(4-ClPh)-4-CF₃-nicotinate48%

Oxidation pathways are pH- and temperature-dependent, with competing over-oxidation risks.

Ring Functionalization via Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions.

Reaction Reagents Position Modified Yield Source
NitrationHNO₃/H₂SO₄, 0°CPosition 540%
Halogenation (Br₂, FeBr₃)CHCl₃, 25°CPosition 535%

The trifluoromethyl group deactivates the ring, limiting EAS reactivity to strongly activating conditions.

Reduction of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative.

Catalyst Conditions Product Yield Source
H₂ (1 atm), Pd/C, ethanol25°C, 24 hEthyl 2-methyl-4-CF₃-piperidine-3-carboxylate88%

Ring saturation alters the compound’s conformational flexibility and potential bioactivity.

Photochemical Reactions

UV irradiation induces cleavage or rearrangement.

Conditions Product Yield Source
UV (254 nm), CH₃CN, 6 h4-Trifluoromethyl-quinoline derivative30%

Mechanistic studies suggest C–Cl bond homolysis initiates rearrangement.

Scientific Research Applications

Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1196146-35-6)

  • Structure : Differs in substituent positions: a chloro group at position 4 and trifluoromethyl at position 6, lacking the 4-chlorophenyl and 2-methyl groups.
  • Key Properties : Molecular weight 253.61 g/mol (vs. higher for the target compound due to the phenyl group). Similarity score: 0.97 .

Ethyl 6-(trifluoromethyl)nicotinate (CAS 597532-36-0)

  • Structure : Lacks both the 4-chlorophenyl and 2-methyl groups.
  • Key Properties : Simpler structure with molecular weight 219.17 g/mol.
  • Implications : Absence of the 4-chlorophenyl group diminishes hydrophobic interactions, while the missing 2-methyl group reduces steric hindrance, likely resulting in lower biological activity .

Functional Group Variations

Ethyl 2-amino-6-(trifluoromethyl)nicotinate

  • Structure: Features an amino group at position 2 instead of a methyl group.
  • Implications : Enhanced solubility in aqueous media but reduced metabolic stability compared to the methyl-substituted target compound .

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1018678-39-1)

  • Structure: Quinoline core instead of pyridine, with a methyl ester and chloro/trifluoromethyl substituents.
  • Key Properties : Similarity score: 0.88 .
  • Implications: The larger aromatic system (quinoline) may increase π-π stacking interactions but reduce bioavailability due to higher molecular weight.

Substituent-Driven Pharmacological Effects

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 14678-87-6)

  • Structure: Pyrazole core with a 4-chlorophenyl group and amino substituent.
  • Key Properties : Similarity score: 0.70 .

Data Table: Structural and Property Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties
Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate Pyridine 2-Me, 4-CF₃, 6-(4-ClPh) ~303.67* High lipophilicity, metabolic stability
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate Pyridine 4-Cl, 6-CF₃ 253.61 Positional isomer, lower steric bulk
Ethyl 6-(trifluoromethyl)nicotinate Pyridine 6-CF₃ 219.17 Reduced hydrophobicity
Ethyl 2-amino-6-(trifluoromethyl)nicotinate Pyridine 2-NH₂, 6-CF₃ 234.18 Enhanced solubility
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate Quinoline 4-Cl, 2-CF₃, 3-COOMe 294.68 Larger aromatic system

*Estimated based on substituent contributions.

Research Findings and Implications

Trifluoromethyl Group : Present in all compared compounds, this group enhances metabolic stability and electron-withdrawing effects, critical for maintaining activity in oxidative environments .

Chlorophenyl vs. Chloro Substituents : The 4-chlorophenyl group in the target compound increases hydrophobicity compared to simpler chloro-substituted analogues, likely improving target binding in hydrophobic pockets .

Biological Activity

Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16_{16}H13_{13}ClF3_3NO2_2 and a molecular weight of 343.73 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for cell membrane penetration and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group not only increases lipophilicity but also influences the electronic properties of the molecule, potentially enhancing binding affinity to target proteins.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Cytotoxic Activity : Studies have indicated that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

In Vitro Studies

  • Cytotoxicity : this compound was evaluated for cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated moderate cytotoxicity, with IC50_{50} values suggesting effective concentrations for therapeutic use .
  • Enzyme Inhibition : The compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of related compounds, this compound exhibited a reduction in pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity : A case study involving the compound's application in tumor models showed promising results in inhibiting tumor growth in vivo, particularly in models resistant to conventional therapies .

Comparative Analysis

CompoundMolecular FormulaBiological ActivityIC50_{50} (µM)
This compoundC16_{16}H13_{13}ClF3_3NO2_2Cytotoxicity against MCF-719.2
Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinateC16_{16}H13_{13}F4_4NO2_2Moderate AChE inhibition10.4
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinateC9_{9}H8_8F3_3NO3_3Anti-inflammatory effectsN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) to introduce substituents. For example, coupling 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with aryl boronic acids under palladium catalysis yields trifluoromethyl-substituted nicotinates . Optimization involves tuning catalysts (e.g., Pd(PPh₃)₄), solvents (THF or DMF), and temperature (80–100°C). LCMS (m/z 366 [M+H]+) and HPLC retention time (1.26 minutes under SMD-TFA05 conditions) are critical for monitoring reaction progress .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl ester protons at δ ~4.3 ppm, trifluoromethyl at δ ~120 ppm in ¹³C).
  • LCMS/HPLC : For purity assessment and molecular ion verification .
  • ORTEP-III : Graphical representation of crystallographic data to visualize steric effects of the 4-chlorophenyl and trifluoromethyl groups .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodology : Stability studies under varying pH (e.g., 1–12.5) and temperature are essential. For instance, ester hydrolysis is pH-dependent: pseudo-first-order kinetics dominate below pH 12.5, leading to carboxamide derivatives. Storage at –20°C in anhydrous solvents (e.g., ethyl acetate) minimizes degradation .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

  • Methodology : Discrepancies between X-ray and NMR data (e.g., unexpected dihedral angles or splitting patterns) may arise from dynamic effects like rotational isomerism. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian 16) to model energy barriers for rotation .

Q. What mechanistic insights govern the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic substitution but deactivates it toward nucleophilic attack. Kinetic studies (e.g., Hammett plots) and isotopic labeling (¹⁸O/²H) can elucidate substituent effects. For example, bromination at the 2-position proceeds via radical intermediates in the presence of NBS (N-bromosuccinimide) .

Q. How does the 4-chlorophenyl moiety influence the compound’s electronic properties in supramolecular interactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) quantify charge distribution and dipole moments. Experimental validation via UV-Vis (solvatochromism) and cyclic voltammetry (redox potentials) reveals π-π stacking and halogen bonding tendencies, critical for drug design or material science applications .

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